4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- is a heterocyclic compound that belongs to the benzoxazinone family These compounds are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions, characterized by simplified pathways and workup, minimized energy, and fewer reaction steps compared to previous methods .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often involves the use of acyl chloride derivatives and anthranilic acid in the presence of cyclizing agents like cyanuric chloride . The reaction is typically carried out in organic solvents such as chloroform, with triethylamine as a base .
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-position of the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Cyanuric chloride, triethylamine, chloroform.
Major Products
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can be further used in the synthesis of other heterocyclic compounds .
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be utilized in various therapeutic and research applications.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-one: A parent compound with similar structural features but lacking the 3,5-dinitrophenyl group.
4H-1,4-Benzoxazin-3-one: Another benzoxazinone derivative with different substitution patterns and biological activities.
4H-3,1-Benzothiazin-4-one: A sulfur-containing analog with distinct chemical properties and applications.
Properties
CAS No. |
68490-45-9 |
---|---|
Molecular Formula |
C14H7N3O6 |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7N3O6/c18-14-11-3-1-2-4-12(11)15-13(23-14)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H |
InChI Key |
CGSLGGOWSAQKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.